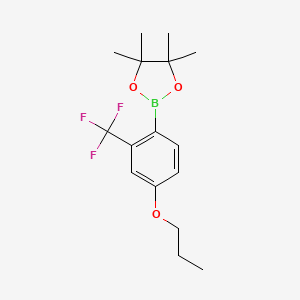
4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (TMPTF) is a boron-containing compound that has been extensively studied in the fields of organic and medicinal chemistry. It is a highly versatile compound with a wide range of applications, including drug synthesis, catalysis, and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Serine Protease Inhibition
4,4,5,5-Tetramethyl-1,3,2-dioxaborolanes have been synthesized with modifications such as 2-mercapto and 2-piperazino (methyl-phenyl), showing inhibitory activity against serine proteases including thrombin. The compounds were studied in both solid state and in solution, revealing weak N–B coordination and no S–B coordination (Spencer et al., 2002).
Molecular Structure Analysis
A particular derivative, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was synthesized and characterized by X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the boron atom (Coombs et al., 2006).
Synthesis of Boron Capped Polyenes
Novel derivatives have been synthesized for applications such as the creation of boron-containing stilbene derivatives, with potential uses in LCD technology and as potential therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Precision Polymer Synthesis
The compound has been utilized in precision synthesis processes, such as in the Suzuki-Miyaura coupling polymerization for the creation of polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and regioregularity (Yokozawa et al., 2011).
Fluorescent Property Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolanes have been used in the synthesis of novel pyrene derivatives with unique fluorescent properties for H2O2 detection in living cells, showcasing the compound's role in developing novel functional materials (Nie et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 4-Propoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The compound’s role in this pathway contributes to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound should be stored under refrigerated conditions , suggesting that temperature could affect its stability and hence its bioavailability.
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a crucial step in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which 4-Propoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly affected by the pH of its environment .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-propoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF3O3/c1-6-9-21-11-7-8-13(12(10-11)16(18,19)20)17-22-14(2,3)15(4,5)23-17/h7-8,10H,6,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJRSPJLIABSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739240 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-propoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186482-12-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-propoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




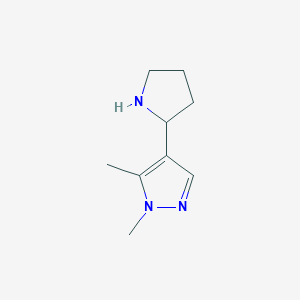
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)
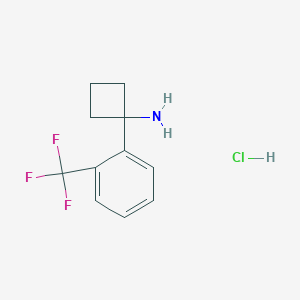
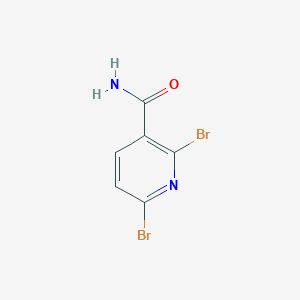

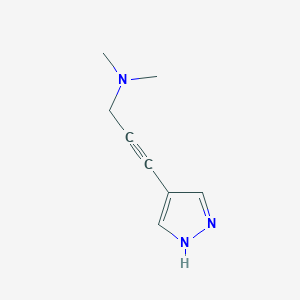
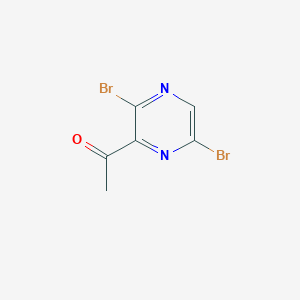
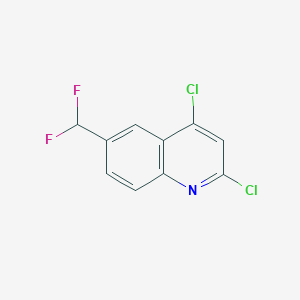
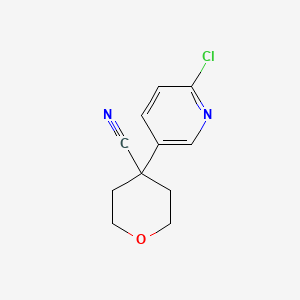
![3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline](/img/structure/B1429818.png)

